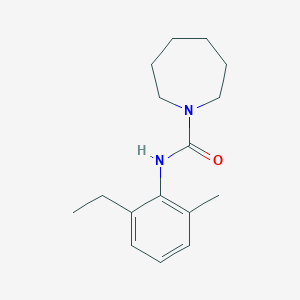
N-(4-fluorophenyl)-1-methylpyrrole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-fluorophenyl)-1-methylpyrrole-2-carboxamide, also known as FM2-176, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. FM2-176 is a pyrrole-based compound that has been shown to have a wide range of biological activities, making it a promising candidate for drug development and research.
Wirkmechanismus
The mechanism of action of N-(4-fluorophenyl)-1-methylpyrrole-2-carboxamide is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain, including the dopamine, serotonin, and acetylcholine systems. This compound has been shown to enhance the release of dopamine and serotonin in the brain, which may contribute to its effects on memory and learning.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In vivo studies have shown that this compound can enhance memory and learning abilities in animal models, suggesting its potential as a cognitive enhancer. This compound has also been shown to have significant effects on the central nervous system, including reducing anxiety and depression-like behaviors in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(4-fluorophenyl)-1-methylpyrrole-2-carboxamide in lab experiments include its high potency and selectivity for various biological targets, as well as its ability to cross the blood-brain barrier, making it a promising candidate for studying the mechanisms of action of various neurotransmitters in the brain. However, the limitations of using this compound in lab experiments include its potential toxicity and lack of specificity for certain biological targets, which may limit its usefulness in certain applications.
Zukünftige Richtungen
There are several future directions for research on N-(4-fluorophenyl)-1-methylpyrrole-2-carboxamide, including further studies on its potential as a drug candidate for the treatment of various diseases, including cancer and neurological disorders. Additionally, further studies on the mechanisms of action of this compound in the brain may provide insights into the development of new treatments for cognitive disorders. Finally, studies on the safety and toxicity of this compound may provide important information for its potential use in clinical settings.
Synthesemethoden
The synthesis of N-(4-fluorophenyl)-1-methylpyrrole-2-carboxamide involves several steps, including the reaction of 4-fluoroaniline with ethyl acetoacetate to form 4-fluoro-phenyl-3-oxobutanoate. The resulting product is then treated with hydroxylamine hydrochloride to yield 4-fluoro-phenyl-3-oxobutanohydroxamic acid. The final step involves the reaction of 4-fluoro-phenyl-3-oxobutanohydroxamic acid with methyl isocyanate to form this compound.
Wissenschaftliche Forschungsanwendungen
N-(4-fluorophenyl)-1-methylpyrrole-2-carboxamide has been shown to have potential applications in various fields of scientific research. In medicinal chemistry, this compound has been studied for its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In pharmacology, this compound has been shown to have significant effects on the central nervous system, including enhancing memory and learning abilities. In neuroscience, this compound has been studied for its potential as a tool for studying the mechanisms of action of various neurotransmitters.
Eigenschaften
IUPAC Name |
N-(4-fluorophenyl)-1-methylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O/c1-15-8-2-3-11(15)12(16)14-10-6-4-9(13)5-7-10/h2-8H,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZFYRKJIWCILKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(3,5-Dimethylbenzoyl)piperazin-1-yl]ethanone](/img/structure/B7512020.png)
![N-cyclopentyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B7512023.png)
![2-[2-(2,3-Dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanylacetonitrile](/img/structure/B7512026.png)


![1-[4-(2,3-Dimethylbenzoyl)piperazin-1-yl]ethanone](/img/structure/B7512041.png)


![[2-(1-Methoxypropan-2-ylamino)-2-oxoethyl] 3-(4-chlorophenyl)sulfanylpropanoate](/img/structure/B7512053.png)



